4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile
CAS No.: 845866-73-1
Cat. No.: VC3844358
Molecular Formula: C13H15N3
Molecular Weight: 213.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 845866-73-1 |
|---|---|
| Molecular Formula | C13H15N3 |
| Molecular Weight | 213.28 g/mol |
| IUPAC Name | 4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)benzonitrile |
| Standard InChI | InChI=1S/C13H15N3/c14-6-10-1-3-11(4-2-10)8-16-9-12-5-13(16)7-15-12/h1-4,12-13,15H,5,7-9H2 |
| Standard InChI Key | KJGLNJLVGKZHLI-UHFFFAOYSA-N |
| SMILES | C1C2CNC1CN2CC3=CC=C(C=C3)C#N |
| Canonical SMILES | C1C2CNC1CN2CC3=CC=C(C=C3)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a 2,5-diazabicyclo[2.2.1]heptane system linked to a para-cyanobenzyl group. The bicyclic framework imposes steric constraints that influence its reactivity and interaction with biological targets. Key features include:
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Bicyclic Core: The 2,5-diazabicyclo[2.2.1]heptane moiety contains two nitrogen atoms at positions 2 and 5, enabling hydrogen bonding and coordination with metal ions .
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Benzonitrile Substituent: The nitrile group at the para position enhances electrophilicity, making it amenable to nucleophilic substitution or reduction reactions.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 845866-73-1 | |
| Molecular Formula | C₁₃H₁₅N₃ | |
| Molecular Weight | 213.28 g/mol | |
| IUPAC Name | 4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)benzonitrile | |
| SMILES | C1C2CNC1CN2CC3=CC=C(C=C3)C#N |
Stereochemical Considerations
The (1S,4S) stereoisomer of this compound has been synthesized and evaluated for biological activity. Chirality at the bridgehead carbons (positions 1 and 4) significantly affects its pharmacological profile. For instance, (1S,4S)-configured analogs demonstrate enhanced binding affinity to neuronal receptors compared to their racemic counterparts .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves coupling a 2,5-diazabicyclo[2.2.1]heptane derivative with a 4-cyanobenzyl halide. A reported method includes:
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Preparation of Bicyclic Amine: (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane is deprotected using HCl to generate the free amine .
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Alkylation Reaction: The amine reacts with 4-cyanobenzyl bromide in dimethyl sulfoxide (DMSO) at 120°C for 18 hours, yielding the target compound .
Table 2: Representative Synthesis Conditions
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation relies on:
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NMR Spectroscopy: Distinct signals for the bicyclic protons (δ 3.1–3.5 ppm) and nitrile carbon (δ 118 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 214.2 [M+H]⁺.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate degradation under acidic conditions (pH < 4), likely due to nitrile hydrolysis .
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 2240 cm⁻¹ (C≡N stretch).
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UV-Vis: λₘₐₓ at 275 nm (π→π* transition of the benzene ring).
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor for:
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Kinase Inhibitors: Nitrile groups participate in hydrogen bonding with ATP-binding pockets.
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PET Tracers: Radiolabeling with ¹¹C or ¹⁸F for neuroimaging .
Material Science
The rigid bicyclic structure has been explored in metal-organic frameworks (MOFs) for gas storage, though applications remain speculative.
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